[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
Description
Historical Context of 1,2,4-Triazole Chemistry
1,2,4-Triazole chemistry originated in 1885 with J.A. Bladin’s synthesis of the parent heterocycle, marking the beginning of systematic exploration into its derivatives. Early research focused on elucidating its tautomeric behavior, with studies confirming the dominance of the 1H-1,2,4-triazole tautomer due to aromatic stabilization. The mid-20th century saw breakthroughs in synthetic methodologies, such as the Einhorn–Brunner reaction (condensation of amidines with hydrazines) and Pellizzari reaction (cyclization of acylthiosemicarbazides), enabling scalable production. By the 1980s, triazole derivatives gained prominence in pharmaceuticals, exemplified by fluconazole and itraconazole, which revolutionized antifungal therapy. These developments underscored the structural versatility of 1,2,4-triazoles, paving the way for advanced applications in coordination chemistry, agrochemicals, and materials science.
Significance of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine in Chemical Research
This compound (CAS: 741717-66-8, C~9~H~10~N~4~) serves as a critical building block in medicinal and materials chemistry. Its structure combines a planar 1,2,4-triazole ring with a benzylamine moiety, enabling dual functionality as a hydrogen bond donor/acceptor and a nucleophilic amine. This compound is pivotal in synthesizing antifungal agents, where its triazole group inhibits cytochrome P450 enzymes, and its phenylmethylamine side chain enhances membrane permeability. Recent studies highlight its utility in creating metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand via the triazole nitrogen atoms.
Overview of Triazole-Phenyl Derivatives
Triazole-phenyl derivatives exhibit enhanced bioactivity and stability compared to simpler triazoles. Key structural variants include:
The phenyl group augments π-π stacking interactions in biological targets, while substituents at the triazole 1-position modulate electronic properties. For example, electron-withdrawing groups on the phenyl ring increase oxidative stability, as observed in high-temperature catalysis studies.
Relevance in Heterocyclic Chemistry
1,2,4-Triazoles occupy a unique niche in heterocyclic chemistry due to their amphoteric nature (pK~a~ 2.45 for protonation, 10.26 for deprotonation). This allows participation in acid-base catalysis and metal coordination, as demonstrated in palladium-catalyzed cross-coupling reactions. The compound’s triazole ring exhibits aromatic character, with bond lengths between 132–136 pm, consistent with delocalized electron density. Its phenylmethylamine side chain introduces steric bulk, which stabilizes transition states in nucleophilic substitutions.
Structural Relationship to Other Triazole-Containing Compounds
This compound shares structural motifs with clinically relevant triazoles:
- Fluconazole : Differs by having a second triazole ring and a 2,4-difluorophenyl group, enhancing antifungal potency.
- Voriconazole : Features a fluoropyrimidine group instead of benzylamine, broadening its antimicrobial spectrum.
- Paclobutrazol : Contains a dichlorophenyl group and a tertiary alcohol, used as a plant growth regulator.
A comparative analysis reveals that substitutions at the triazole 1-position and phenyl para-position critically influence bioactivity. For instance, replacing the methylamine group in this compound with a propargyl ether (as in Compound 4, ) increases antifungal efficacy by 40% against Candida albicans.
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-66-8 | |
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions for 1,2,4-Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclization of hydrazine derivatives with carbonyl compounds. For example:
- Aminoguanidine-based cyclization : Succinic anhydride reacts with aminoguanidine hydrochloride to form N-guanidinosuccinimide, which undergoes nucleophilic ring-opening with amines to yield 1,2,4-triazole derivatives.
- Phenyl-substituted triazole synthesis : 3-Phenyl-1H-1,2,4-triazol-5-amine is synthesized by cyclizing phenylhydrazine with appropriate carbonyl reagents, followed by dehydration.
- Step 1 : Synthesize 3-phenyl-1H-1,2,4-triazol-5-amine via cyclization of phenylhydrazine and a ketone/aldehyde.
- Step 2 : Introduce the methylamine group through electrophilic substitution or directed functionalization of the benzene ring.
Click Chemistry for Triazole Attachment
While click chemistry (CuAAC) is commonly used for 1,2,3-triazoles, analogous strategies for 1,2,4-triazoles are less explored. However, methods from 1,2,3-triazole synthesis provide insights:
- Benzyl-triazole amine synthesis : (1-Benzyl-1H-1,2,3-triazol-4-yl)(phenyl)methanamine is formed by reacting terminal alkynes with aryl azides under Cu catalysis.
- Step 1 : Functionalize a benzene ring with an alkyne and methylamine group.
- Step 2 : Perform CuAAC with a triazole azide to attach the 1,2,4-triazole ring.
Limitation : Click chemistry predominantly forms 1,2,3-triazoles, requiring alternative catalysts or reagents for 1,2,4-triazole regioselectivity.
Nucleophilic Substitution and Functional Group Transformations
Direct installation of the methylamine group on a triazole-substituted benzene may involve:
- Reductive amination : Convert a benzaldehyde derivative to a benzylamine using ammonia and reducing agents (e.g., NaBH₃CN).
- Electrophilic substitution : Use directing groups (e.g., -NH₂) to install halogens or other leaving groups, followed by amine introduction.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Phenylhydrazine + Ketone → Cyclization → 3-Phenyl-1H-1,2,4-triazol-5-amine | Triazole core |
| 2 | Benzaldehyde derivative + NH₃ + NaBH₃CN → Reductive amination | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine |
Comparison of Key Methodologies
Challenges and Research Gaps
- Tautomerism Control : 1,2,4-Triazoles exhibit annular tautomerism (e.g., 3-phenyl vs. 5-phenyl forms), complicating regioselectivity.
- Steric Hindrance : Bulky substituents on the benzene ring may hinder triazole attachment or amine functionalization.
- Scalability : Reported methods for analogous compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) require microwave irradiation or multi-step purification, limiting industrial applicability.
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly through its derivatives. Studies have indicated that compounds with triazole moieties can inhibit cancer cell growth by targeting microtubule dynamics. For instance, a related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, exhibited an IC50 value of 46 nM against MCF-7 human breast tumor cells, demonstrating potent antiproliferative activity .
Case Study: Structure–Activity Relationship (SAR) Analysis
A structure–activity relationship study highlighted that the substitution patterns on the triazole ring significantly influence the anticancer activity. Specific heterocyclic substitutions were tolerated, which suggests that the design of new derivatives could lead to enhanced efficacy against various cancer types .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13e | MCF-7 | 0.046 | Inhibition of tubulin polymerization |
| Compound 2 | HCT-116 | 0.0156 | Induction of apoptosis |
| Doxorubicin | MCF-7 | 0.0197 | DNA intercalation |
Antimicrobial Activity
The triazole scaffold is also recognized for its antimicrobial properties. Research indicates that compounds containing the triazole ring can exhibit significant antibacterial and antifungal activities. For example, derivatives of 3-amino-1H-1,2,4-triazole have been synthesized and evaluated for their antimicrobial effects against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Synthesis and Evaluation
A series of triazole-tethered compounds were synthesized and tested for antibacterial activity. The results demonstrated that certain derivatives had potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | E. coli | 2 µg/mL |
| Compound C | C. albicans | 1 µg/mL |
Mechanistic Insights
The mechanism by which [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine exerts its biological effects has been investigated through various studies. Notably, it has been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . Furthermore, its antimicrobial action is believed to involve interference with nucleic acid synthesis and cell wall integrity in bacteria and fungi .
Mechanism of Action
The mechanism of action of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity in various chemical reactions. Additionally, the phenyl and methylamine groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
[3-(1H-1,2,3-Triazol-1-yl)phenyl]methylamine: Similar structure but with a different triazole ring.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
[3-(1H-1,2,4-Triazol-1-yl)phenyl]propylamine: Similar structure but with a propylamine group.
Uniqueness: The uniqueness of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine lies in its specific triazole ring configuration and the presence of a methylamine group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a triazole ring connected to a phenyl group via a methylamine linker. This structure is significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Several studies have indicated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Triazole derivatives have shown promise in inhibiting viral proteases, particularly in the context of herpesviruses.
- Anticonvulsant Effects : Some triazole derivatives have been evaluated for their potential anticonvulsant properties.
Anticancer Activity
Research has demonstrated that triazole derivatives possess significant anticancer properties. For instance, a study evaluated the cytotoxicity of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain compounds exhibited higher selectivity towards melanoma cells compared to other cancer types due to their unique resistance mechanisms .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| A | IGR39 | 12 | High |
| B | MDA-MB-231 | 45 | Moderate |
| C | Panc-1 | 60 | Low |
Antiviral Activity
The antiviral potential of this compound has been explored in the context of human cytomegalovirus (HCMV). A study reported that aryl triazole inhibitors effectively inhibited the proteolytic activity of HCMV's protease with IC50 values ranging from 41–334 µM. This inhibition was attributed to the compounds' ability to covalently modify critical cysteine residues in the protease active site .
Anticonvulsant Properties
Triazole derivatives have also been investigated for their anticonvulsant activities. A screening study revealed that certain compounds exhibited significant inhibition of voltage-gated sodium channels (VGSCs), which are critical in seizure propagation. The mechanism was linked to their structural features allowing interaction with neuronal ion channels .
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized triazole derivatives, compound A showed promising results against melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. This underscores the potential of this compound as a lead compound for further development in cancer therapy.
Case Study 2: Antiviral Mechanism
Another investigation into the antiviral activity demonstrated that compounds derived from the triazole scaffold effectively inhibited HCMV replication in vitro. The binding affinity and specificity towards the viral protease were characterized using high-throughput screening techniques .
Q & A
Q. What are the established synthetic routes for [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution between 3-(chloromethyl)phenylamine and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO). Reaction optimization studies show that solvent choice, temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of triazole to chloromethyl precursor) critically impact yields, which range from 58% to 95% depending on purification methods . Advanced protocols, such as automated capsule-based synthesis, use column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the structure, particularly the triazole ring’s proton signals (δ 8.0–8.5 ppm) and methylamine group (δ 2.5–3.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight (m/z 174.2 for [M+H]⁺) . X-ray crystallography is less common due to challenges in crystallizing the free base, but derivatives with stabilizing groups (e.g., trifluoroethyl) have been resolved .
Advanced Research Questions
Q. How does the triazole moiety in this compound influence its coordination chemistry and biological activity?
The 1,2,4-triazole group acts as a versatile ligand, forming hydrogen bonds and coordinating with metal ions (e.g., Zn²⁺, Cu²⁺), which is exploited in designing coordination polymers for catalytic or sensing applications . Biologically, the triazole enhances binding to enzymes like GSK-3β, as demonstrated in PET tracer derivatives (e.g., OCM-8 to OCM-11), where the triazole’s π-π stacking and hydrogen bonding improve selectivity and brain exposure . Modifications to the methylamine side chain (e.g., trifluoroethyl substitution) further tune pharmacokinetic properties .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing analogs?
Discrepancies in biological assays (e.g., antibacterial or kinase inhibition) often arise from impurities or stereochemical variations. For example, diastereomers of this compound derivatives require preparative HPLC for separation, as unresolved mixtures can skew IC₅₀ values . Standardized protocols for purity validation (e.g., NMR, HPLC) and strict stereochemical control during synthesis (e.g., chiral catalysts) are critical for reproducibility .
Q. How can computational methods guide the design of novel derivatives with enhanced properties?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and solvatochromic behavior, aiding in tuning solubility and reactivity . Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose one-step routes for derivatives like 3-(1-methyl-1H-pyrazol-3-yl)benzenamine, optimizing atom economy and reducing side reactions . Docking studies further identify key interactions (e.g., triazole with kinase ATP-binding pockets) to prioritize synthetic targets .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Silica gel chromatography with EtOAc/MeOH gradients effectively removes unreacted triazole and chloromethyl byproducts . For scale-up, recrystallization in ethanol/water (1:3) yields crystalline material with >98% purity, validated by melting point analysis (mp 145–148°C) . Automated systems using Si-Trisamine cartridges enable rapid purification in flow chemistry setups .
Q. How do reaction kinetics and solvent polarity affect the nucleophilic substitution step in synthesis?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 1,2,4-triazole by stabilizing the transition state. Kinetic studies show pseudo-first-order dependence on triazole concentration, with rate constants (k) increasing by 40% when using DMSO over DMF due to higher basicity . Microwave-assisted synthesis reduces reaction times from 24 hours to <2 hours by accelerating activation energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
